1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-18-13(20)3-2-12(16-18)19-7-4-10(5-8-19)14(21)15-11-6-9-22-17-11/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOMYLCJXLSYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridazinone ring : Known for various pharmacological activities.
- Oxazole moiety : Contributes to the compound's interaction with biological targets.
- Piperidine carboxamide group : Enhances solubility and bioavailability.
The molecular formula of the compound is , and its molecular weight is approximately 375.47 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways associated with various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperidine showed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Anticancer Properties
Recent investigations into the anticancer potential of similar compounds have revealed their capability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulatory proteins and the induction of oxidative stress within tumor cells .
Case Studies and Research Findings
- In vitro Studies : A study focusing on pyridazinone derivatives demonstrated that certain compounds exhibited IC50 values indicating strong inhibition against cancer cell lines. For instance, one derivative showed an IC50 value of 2.14 µM against a specific cancer line .
- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. The results suggest that it binds effectively to targets involved in cancer progression and microbial resistance .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting potential for therapeutic use .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from piperidine and oxadiazole demonstrate promising anticancer activity with low IC50 values, indicating their potential as effective chemotherapeutic agents .
Case Study: Synthesis and Evaluation
A study conducted by Aziz-ur-Rehman et al. focused on synthesizing new propanamide derivatives bearing piperidinyl and oxadiazole groups. These compounds were evaluated for their anticancer potential using various cell lines. The results showed that certain derivatives had IC50 values significantly lower than that of doxorubicin, a standard chemotherapy drug .
Antimicrobial Activity
In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds featuring oxadiazole and piperidine moieties have been reported to exhibit antibacterial and antifungal properties against strains such as Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study: Antimicrobial Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated newly synthesized compounds for their antimicrobial efficacy. The results indicated that several derivatives showed substantial antibacterial activity, demonstrating the versatility of piperidine-based compounds in combating infections .
Neuropharmacological Applications
The unique structural attributes of this compound may also offer neuropharmacological benefits. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and inferred physicochemical properties of the target compound and analogous derivatives:
Key Structural and Functional Insights:
Core Backbone Variations :
- The target compound’s piperidine-4-carboxamide scaffold is shared with PROTACs 8.36 and 8.8, but the latter two incorporate extended linkers and E3 ligase-binding motifs (e.g., dioxopiperidinyl in 8.36) for targeted protein degradation . In contrast, the target compound lacks such functionalization, suggesting a different mechanism of action.
Substituent Effects :
- Oxazole vs. Cyclohexyl : Replacing the 1,2-oxazol-3-yl group (target compound) with a 2-methylcyclohexyl moiety (BK77815) increases lipophilicity (logP ~2.5 vs. ~3.2), likely reducing aqueous solubility but improving membrane permeability .
- Pyridazinyl vs. Pyrimidinyl : The pyridazinyl group in the target compound offers two adjacent nitrogen atoms for hydrogen bonding, whereas pyrimidinyl analogs (e.g., ) may exhibit stronger base character due to aromatic nitrogen positioning .
Biological Implications: PROTACs 8.36 and 8.8 demonstrate nanomolar-range degradation efficiency for BRD4, attributed to their ternary complex-forming capabilities . The target compound’s simpler structure lacks the linker and E3 ligand required for PROTAC activity, implying a direct target-binding role. The oxazole ring in the target compound may enhance metabolic stability compared to thiazole-containing analogs (e.g., 8.8), as oxazoles are less prone to oxidative metabolism .
Synthetic Accessibility :
- The target compound and its cyclohexyl analog (BK77815) have lower molecular weights (<400 Da) compared to PROTACs (>800 Da), suggesting easier synthesis and better compliance with Lipinski’s rule of five .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's core structure (piperidine-dihydropyridazine-oxazole) suggests multi-step synthesis involving coupling reactions (e.g., amide bond formation) and heterocyclic ring closures. Optimization may involve solvent selection (polar aprotic solvents for amidation), temperature control (e.g., avoiding thermal degradation of the dihydropyridazine moiety), and catalysts (e.g., HATU/DIPEA for carboxamide formation). Yield improvements can be monitored via TLC or HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- LC-MS for molecular weight confirmation and purity assessment.
- HPLC-UV/ELSD with reference standards (e.g., pharmacopeial impurity guidelines) to detect trace byproducts like unreacted intermediates or oxidation products .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Methodological Answer : Determine logP experimentally (shake-flask method) or via computational tools to predict hydrophilicity. Test co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based formulations. Stability in biological buffers should be validated using accelerated degradation studies monitored by HPLC .
Advanced Research Questions
Q. How can target engagement and off-target effects be systematically evaluated?
- Methodological Answer :
- In vitro : Use radioligand binding assays or SPR to measure affinity for primary targets (e.g., enzymes or receptors).
- Off-target profiling : Employ kinase panels or proteome-wide affinity pulldown assays with MS-based identification.
- In vivo : Combine pharmacokinetic (PK) studies with tissue-specific transcriptomics to correlate exposure and activity .
Q. What strategies resolve discrepancies in biological activity across studies?
- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, cell lines). Investigate batch-to-batch variability in compound purity (e.g., trace impurities may act as antagonists/agonists). Use orthogonal assays (e.g., functional vs. binding assays) to confirm mechanism .
Q. How can metabolic stability and reactive metabolite formation be assessed?
- Methodological Answer :
- Phase I metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS.
- Reactive metabolites : Trapping studies using glutathione (GSH) or cyanide to detect electrophilic intermediates.
- Computational tools : Predict metabolic hotspots (e.g., CYP450 sites) using software like Schrödinger .
Q. What biophysical techniques elucidate binding modes with target proteins?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with purified protein targets.
- ITC/SPR : Quantify binding thermodynamics and kinetics.
- Molecular dynamics simulations : Model conformational changes upon binding .
Q. How should hydrolytic/oxidative degradation pathways be characterized for stability studies?
- Methodological Answer : Conduct forced degradation under ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
